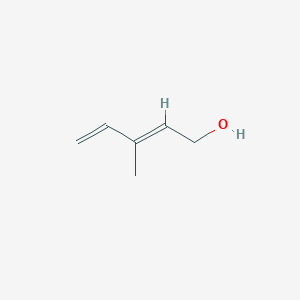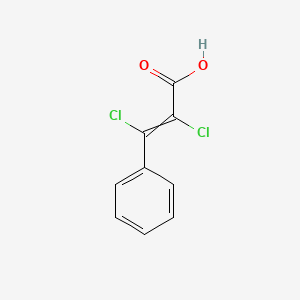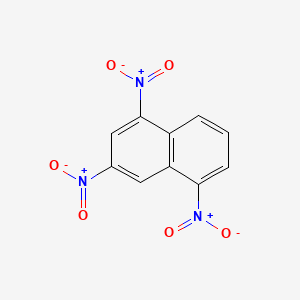
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group, a hydroxy-crotonic acid moiety, and a p-chlorobenzyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester typically involves multiple steps. One common method includes the esterification of 3-hydroxy-crotonic acid with p-chlorobenzyl alcohol in the presence of a suitable catalyst. This is followed by the phosphorylation of the resulting ester with dimethyl phosphate under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the reaction pathway and conditions employed .
科学研究应用
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other organophosphates and esters, such as:
- Dimethyl phosphate 3-hydroxy-crotonic acid, methyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, ethyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, benzyl ester
Uniqueness
The presence of the p-chlorobenzyl ester group, in particular, enhances its stability and specificity in various reactions and applications .
属性
CAS 编号 |
3309-77-1 |
|---|---|
分子式 |
C13H16ClO6P |
分子量 |
334.69 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-4-6-12(14)7-5-11/h4-8H,9H2,1-3H3/b10-8- |
InChI 键 |
WQDBGIDCNHONNW-NTMALXAHSA-N |
手性 SMILES |
C/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
规范 SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
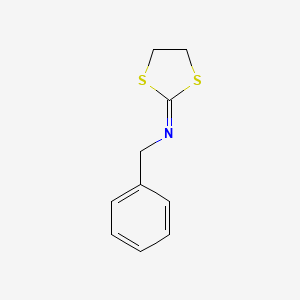
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
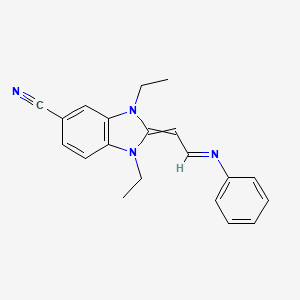
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
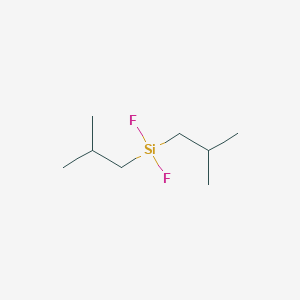
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
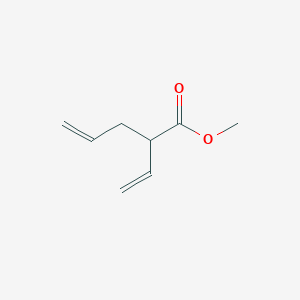
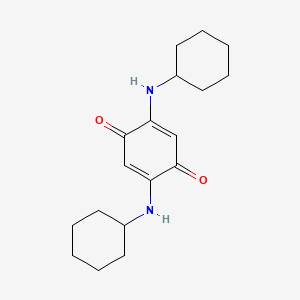
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
